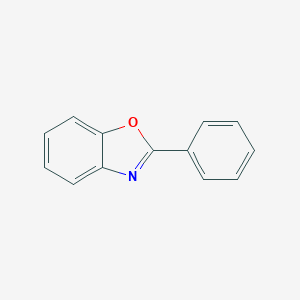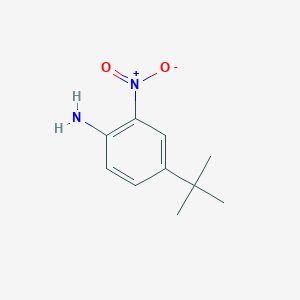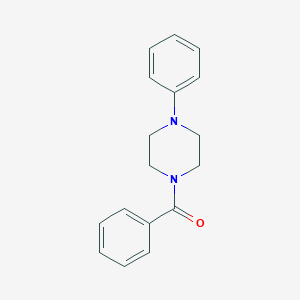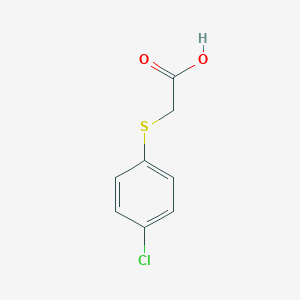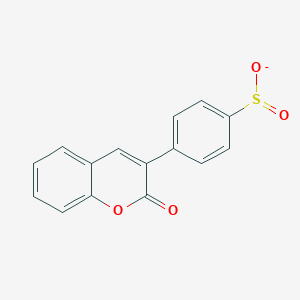
4-(2-Oxochromen-3-yl)benzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxochromen-3-yl)benzenesulfinate, also known as OCBS, is a sulfinate compound that has been widely used in scientific research. It is a versatile reagent that can be used in organic synthesis, as well as in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4-(2-Oxochromen-3-yl)benzenesulfinate involves the transfer of a sulfinate group to a substrate. The sulfinate group can act as a leaving group, or as a nucleophile, depending on the reaction conditions. 4-(2-Oxochromen-3-yl)benzenesulfinate can also act as a mild oxidant, by transferring an oxygen atom to a substrate.
Biochemical and Physiological Effects:
4-(2-Oxochromen-3-yl)benzenesulfinate has been shown to have various biochemical and physiological effects. It has been used as a sulfinate transfer agent in the synthesis of sulfonamides, which are used as antibacterial agents. 4-(2-Oxochromen-3-yl)benzenesulfinate has also been used in the synthesis of compounds that have anti-inflammatory and anti-cancer properties. In addition, 4-(2-Oxochromen-3-yl)benzenesulfinate has been used in the synthesis of fluorescent dyes and probes for biological imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-Oxochromen-3-yl)benzenesulfinate in lab experiments is its versatility. It can be used as a mild oxidant, as well as a sulfinate transfer agent. It is also relatively easy to synthesize, and the reaction conditions are mild. However, one of the limitations of using 4-(2-Oxochromen-3-yl)benzenesulfinate is its reactivity. It can react with water and air, which can lead to side reactions and reduced yields.
Zukünftige Richtungen
There are several future directions for the use of 4-(2-Oxochromen-3-yl)benzenesulfinate in scientific research. One direction is the synthesis of new organic compounds that have pharmaceutical or agrochemical properties. Another direction is the development of new fluorescent dyes and probes for biological imaging. 4-(2-Oxochromen-3-yl)benzenesulfinate can also be used in the synthesis of materials for energy storage and conversion, such as batteries and solar cells. Finally, 4-(2-Oxochromen-3-yl)benzenesulfinate can be used in the development of new catalysts for organic reactions.
Conclusion:
In conclusion, 4-(2-Oxochromen-3-yl)benzenesulfinate is a versatile reagent that has been widely used in scientific research. It can be used in organic synthesis, as well as in biochemical and physiological studies. 4-(2-Oxochromen-3-yl)benzenesulfinate has various advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
4-(2-Oxochromen-3-yl)benzenesulfinate can be synthesized by the reaction of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with benzenesulfinic acid in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place at room temperature and yields a white solid product that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxochromen-3-yl)benzenesulfinate has been widely used in scientific research as a versatile reagent. It can be used as a mild oxidant, as well as a sulfinate transfer agent. 4-(2-Oxochromen-3-yl)benzenesulfinate has been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of fluorescent dyes and probes for biological imaging.
Eigenschaften
CAS-Nummer |
6424-78-8 |
|---|---|
Produktname |
4-(2-Oxochromen-3-yl)benzenesulfinate |
Molekularformel |
C15H9O4S- |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
4-(2-oxochromen-3-yl)benzenesulfinate |
InChI |
InChI=1S/C15H10O4S/c16-15-13(9-11-3-1-2-4-14(11)19-15)10-5-7-12(8-6-10)20(17)18/h1-9H,(H,17,18)/p-1 |
InChI-Schlüssel |
SAZVOCMBQRQZKG-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



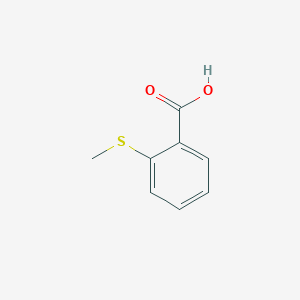

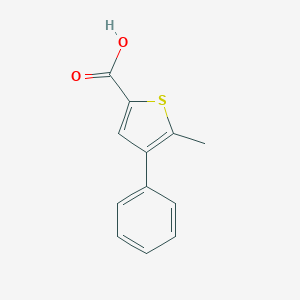
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)


![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)
